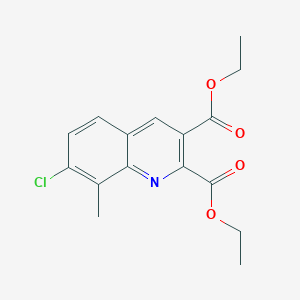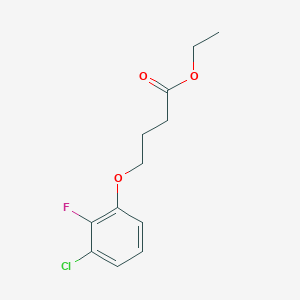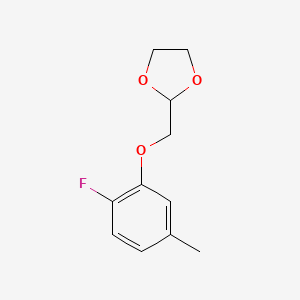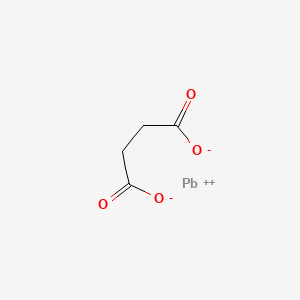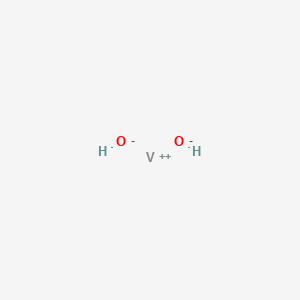
Vanadium dihydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanadium dihydroxide is a chemical compound composed of vanadium and hydroxide ions Vanadium is a transition metal known for its multiple oxidation states and its ability to form various compounds
準備方法
Synthetic Routes and Reaction Conditions: Vanadium dihydroxide can be synthesized through several methods. One common approach involves the reduction of vanadium pentoxide (V₂O₅) in an aqueous solution. This process typically requires a reducing agent such as hydrogen gas or a metal like zinc. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale hydrothermal synthesis. This method involves the use of high-pressure and high-temperature conditions to facilitate the reaction between vanadium precursors and water. The resulting product is then purified and processed for various applications.
化学反応の分析
Types of Reactions: Vanadium dihydroxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form vanadium oxides, such as vanadium pentoxide (V₂O₅). This reaction typically requires an oxidizing agent like oxygen or hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of lower oxidation state vanadium compounds. Reducing agents such as hydrogen gas or sodium borohydride are commonly used.
Substitution: In substitution reactions, the hydroxide ions in this compound can be replaced by other anions, such as chloride or sulfate, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various vanadium oxides, vanadium salts, and other vanadium-based compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Vanadium dihydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Vanadium compounds, including this compound, are studied for their potential biological activities, such as insulin-mimetic properties and anticancer effects.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating diseases like diabetes and cancer.
Industry: In industrial applications, this compound is used in the production of advanced materials, including batteries and supercapacitors, due to its excellent electrochemical properties.
作用機序
The mechanism of action of vanadium dihydroxide involves its ability to undergo redox reactions, which allows it to participate in various catalytic processes. At the molecular level, this compound can interact with different substrates, facilitating electron transfer and promoting chemical transformations. The specific pathways and molecular targets depend on the particular application and reaction conditions.
類似化合物との比較
Vanadium Pentoxide (V₂O₅): Known for its use as a catalyst in the production of sulfuric acid and as a component in vanadium redox batteries.
Vanadium Trioxide (V₂O₃): Used in the production of ferrovanadium alloys and as a catalyst in various chemical reactions.
Vanadyl Sulfate (VOSO₄): Studied for its potential therapeutic effects in diabetes and other diseases.
特性
CAS番号 |
39096-97-4 |
|---|---|
分子式 |
H2O2V |
分子量 |
84.956 g/mol |
IUPAC名 |
vanadium(2+);dihydroxide |
InChI |
InChI=1S/2H2O.V/h2*1H2;/q;;+2/p-2 |
InChIキー |
UVEFAEMXFFXFKB-UHFFFAOYSA-L |
正規SMILES |
[OH-].[OH-].[V+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
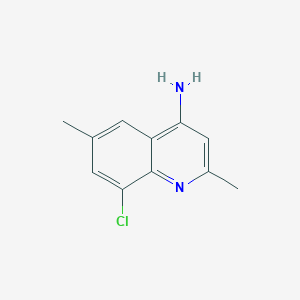
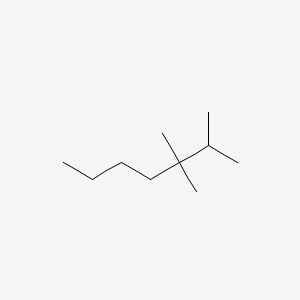
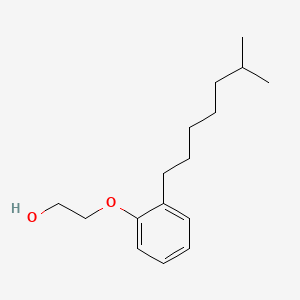
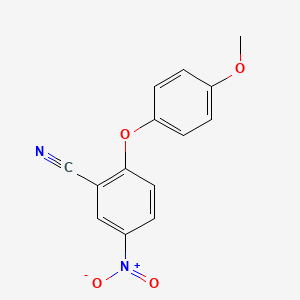
![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
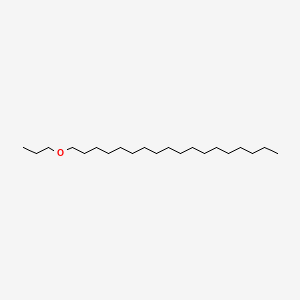
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)
